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Betacetylmethadol Hydrochloride

Cat. No.: B13825258
M. Wt: 390.0 g/mol
InChI Key: UXBPQRGCVJOTNT-MYXGOWFTSA-N
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Description

Historical Perspectives in Synthetic Opioid Chemistry Research

The development of synthetic opioids represents a significant chapter in the history of pharmacology and medicine, driven by the need for potent analgesics with potentially improved properties over natural opiates. The journey began with the isolation of morphine from the opium poppy in 1806. nih.gov For over a century, morphine and its direct derivatives, like codeine and heroin, were the primary opioid analgesics. tandfonline.com

The era of synthetic opioids was catalyzed by geopolitical events and scientific advancement. In the 1930s and during World War II, the search for alternatives to morphine, which was subject to supply shortages, led German chemists to synthesize meperidine (pethidine) in 1939. nih.govnih.gov This was a pivotal moment, as meperidine was the first fully synthetic opioid with a chemical structure distinct from morphine but with similar analgesic properties. nih.gov This discovery was followed by the synthesis of methadone in 1946. nih.gov

Betacetylmethadol emerged during this mid-20th century period of intense exploration into synthetic opioid chemistry. It is part of the methadol family of open-chain opioids, which includes isomers like alphacetylmethadol and levacetylmethadol (LAAM). wikipedia.org The synthesis of these compounds was part of a broader research effort to modify the basic chemical structures of opioids to understand structure-activity relationships, aiming to create agents with specific pharmacological profiles. nih.gov This period saw the creation of a vast library of synthetic opioids, including the highly potent fentanyl series, first developed in 1959, which marked a major shift in the field due to its high potency and rapid onset of action. tandfonline.comnih.gov

Role of Betacetylmethadol Hydrochloride as a Research Tool in Opioid Pharmacology

In opioid pharmacology, Betacetylmethadol serves as a valuable research tool for investigating the mechanisms of opioid receptor function and the behavioral effects of opioid agonists. Like other opioids, its primary mechanism of action involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). nih.gov There are three classical types of opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). nih.gov Most clinically relevant opioid analgesics, and compounds studied for their opioid-like effects, exert their primary actions through the mu-opioid receptor (MOR). nih.govkegg.jp

The activation of these receptors by an agonist like Betacetylmethadol initiates a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. nih.gov The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release, which underlies the compound's analgesic and other central nervous system effects. nih.gov

A specific application of Betacetylmethadol in research has been in animal studies exploring the discriminative stimulus effects of opioids. For instance, research in rats has utilized Betacetylmethadol and its isomers to compare their heroin-like subjective effects. wikipedia.org Such studies are crucial for characterizing the pharmacological profile of new compounds and understanding how structural differences among opioid isomers influence their interaction with the nervous system. By serving as a reference compound, Betacetylmethadol helps researchers dissect the complex structure-activity relationships that govern opioid pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32ClNO2 B13825258 Betacetylmethadol Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32ClNO2

Molecular Weight

390.0 g/mol

IUPAC Name

[(3S,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22+;/m1./s1

InChI Key

UXBPQRGCVJOTNT-MYXGOWFTSA-N

Isomeric SMILES

CC[C@@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Origin of Product

United States

Synthetic Chemistry and Molecular Design of Betacetylmethadol Hydrochloride and Its Analogs

Advanced Synthetic Routes and Methodologies for Betacetylmethadol Hydrochloride

The synthesis of betacetylmethadol and its analogs often involves multi-step sequences that require careful control of reaction conditions to achieve the desired stereochemistry. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, general strategies for the synthesis of related 3-acetoxy-4,4-diphenylheptylamines can be inferred from established methodologies for similar opioid structures.

A common approach to constructing the core scaffold of methadol analogs involves the reaction of a diphenylacetonitrile (B117805) derivative with a Grignard reagent, followed by reduction and subsequent functional group manipulations. For instance, the synthesis could conceptually begin with the reaction of diphenylacetonitrile with an appropriate Grignard reagent to introduce the heptane (B126788) chain. This would be followed by hydrolysis of the nitrile to a ketone. The subsequent steps would involve the introduction of the dimethylamino group and the reduction of the ketone to the corresponding alcohol, followed by acetylation to yield the final product.

More advanced and convergent synthetic strategies might employ transition metal-catalyzed cross-coupling reactions to form key carbon-carbon bonds more efficiently. nih.govpreprints.org For example, a palladium-catalyzed coupling of an organometallic diphenylmethane (B89790) derivative with a suitably functionalized heptane fragment could be a plausible route. Such methods often offer higher yields and better functional group tolerance compared to classical approaches.

Furthermore, the development of asymmetric synthetic methods is crucial for accessing specific stereoisomers. This can involve the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials to control the stereochemistry at the two chiral centers of the betacetylmethadol molecule.

Stereochemical Considerations in this compound Synthesis and Analogs

Betacetylmethadol possesses two chiral centers, leading to the existence of four possible stereoisomers. The relative and absolute configuration of these stereocenters is critical for the compound's biological activity. Betacetylmethadol is a specific diastereoisomer of alphacetylmethadol. wikipedia.org The synthesis of a single, desired stereoisomer requires stereoselective synthetic methods.

The stereochemistry of related opioid compounds has been shown to be a key determinant of their pharmacological properties. nih.gov For example, in the synthesis of analogs of acetylmethadol and methadol, the stereochemistry of the final products was crucial for their activity as narcotic agonists or antagonists. nih.gov The use of techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) can be instrumental in determining the absolute configuration of complex molecules like betacetylmethadol and its analogs, especially when traditional methods like X-ray crystallography are not feasible. nih.gov

The challenge in the synthesis of betacetylmethadol lies in controlling the stereochemistry at both the C3 and C6 positions (based on IUPAC naming). Diastereoselective reductions of a ketone precursor can be employed to set the stereochemistry at the hydroxyl-bearing carbon, while the stereocenter bearing the dimethylamino group might be established through the use of a chiral amine or through a stereoselective amination reaction. The separation of diastereomers via chromatography is also a common practice in such syntheses.

Design and Synthesis of Prodrugs and Probes for this compound Research

The development of prodrugs and molecular probes is a valuable strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug or to study its mechanism of action.

For research applications, it is often necessary to modify the physicochemical properties of a compound like betacetylmethadol to enhance its suitability for in vitro and in vivo studies. Key properties that can be modulated include solubility, lipophilicity, and metabolic stability.

One common strategy is the introduction of polar functional groups to increase aqueous solubility. For example, the synthesis of a more water-soluble prodrug of an antiviral agent was achieved by introducing a 2-aminopurine (B61359) moiety. nih.gov A similar approach could be applied to betacetylmethadol, where the acetate (B1210297) ester could be replaced with a more polar ester or a phosphate (B84403) group to enhance water solubility for certain experimental setups.

Conversely, to increase lipophilicity and potentially enhance blood-brain barrier penetration, the dimethylamino group could be modified, or the aromatic rings could be substituted with lipophilic groups. However, any modification must be carefully considered to not significantly alter the desired pharmacological activity. The use of isosteric replacements, where a functional group is replaced by another with similar electronic and steric properties, can be a useful tool in this regard. youtube.com

A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical reactions. researchgate.net The design of a successful prodrug requires a thorough understanding of its intended biotransformation pathway.

For a hypothetical prodrug of betacetylmethadol, the biotransformation would likely involve esterases to cleave the ester group and release the active hydroxyl metabolite, betamethadol. The rate of this conversion would be a critical factor in the prodrug's pharmacokinetic profile. In research models, the biotransformation of a designed prodrug can be studied using techniques like high-performance liquid chromatography (HPLC) to monitor the concentrations of the prodrug and its active metabolite in biological samples such as serum, liver, and brain tissue. nih.gov

For instance, a study on a prodrug of the antiviral agent DXG demonstrated that it was efficiently converted to the parent nucleoside in mice, with the biotransformation likely mediated by xanthine (B1682287) oxidase in the liver. nih.gov Similar studies would be essential to characterize the in vivo behavior of any prodrug of betacetylmethadol.

Derivatization Strategies for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. youtube.comdntb.gov.ua For betacetylmethadol, derivatization at various positions of the molecule can help elucidate the key structural features required for its opioid activity.

Systematic modifications of the N-substituent on the piperidine (B6355638) ring of fentanyl analogs have been shown to significantly impact analgesic potency. nih.gov Similarly, for betacetylmethadol, analogs with different N-alkyl groups could be synthesized to probe the steric and electronic requirements of the receptor binding pocket. For example, the synthesis of N-allyl and N-(cyclopropylmethyl) analogs of (-)-alpha-acetylmethadol was undertaken to evaluate their potential as narcotic antagonists. nih.gov

Another area for derivatization is the acetate ester. The synthesis of analogs with different ester groups (e.g., propionate, butyrate) or other functional groups at this position could reveal the importance of this moiety for activity. The synthesis of 14-beta-substituted analogs of morphine, for instance, has shown that modifications at this position can significantly alter the pharmacological profile. nih.gov

Furthermore, substitution on the phenyl rings can provide valuable SAR data. Introducing electron-donating or electron-withdrawing groups at different positions on the aromatic rings can influence the electronic properties of the molecule and its interaction with the opioid receptor. The goal of such studies is to build a comprehensive understanding of the pharmacophore, which can guide the design of new analogs with improved properties. mdpi.com

Molecular and Cellular Pharmacology of Betacetylmethadol Hydrochloride

Opioid Receptor Interaction Profiling of Betacetylmethadol Hydrochloride

Betacetylmethadol acts as an agonist at the µ-opioid receptor (MOR). nih.gov Agonist binding to the MOR is a dynamic process characterized by specific binding and unbinding rates, which influence the drug's efficacy and duration of action. enzymlogic.com The affinity and dissociation kinetics of a ligand at the MOR are crucial determinants of its pharmacological effects. For instance, buprenorphine, a partial MOR agonist, exhibits high-affinity binding and slow dissociation, contributing to its long duration of action and a ceiling effect on respiratory depression. enzymlogic.com In contrast, the antagonist naloxone (B1662785) has a lower affinity and dissociates rapidly. enzymlogic.com The binding kinetics of Betacetylmethadol at the MOR are a key area of research to understand its specific agonist properties.

In addition to the µ-opioid receptor, the opioid system includes delta (δ)- and kappa (κ)-opioid receptors. nih.gov The interaction of Betacetylmethadol with these receptors is less well-characterized than its effects at the MOR. Some opioid compounds exhibit mixed-action agonism, binding to and activating multiple receptor types, which can result in a unique pharmacological profile. mdpi.com For example, some mixed KOR/DOR agonists have been shown to produce antinociception with a reduced side-effect profile compared to traditional MOR agonists. mdpi.com Furthermore, interactions between different opioid receptors, such as the formation of heterodimers, can modulate their signaling properties. nih.govfrontiersin.org Understanding the full spectrum of Betacetylmethadol's interactions with δ- and κ-opioid receptors is essential for a complete pharmacological profile.

Receptor binding assays are fundamental tools for characterizing the interaction of ligands like Betacetylmethadol with opioid receptors. nih.govnih.gov These assays typically utilize a radiolabeled ligand that binds to the receptor of interest. nih.gov The affinity of an unlabeled compound, such as Betacetylmethadol, can be determined by its ability to displace the radioligand in a concentration-dependent manner. nih.gov

Two common formats for these assays are filtration binding and Scintillation Proximity Assay (SPA). nih.gov In filtration assays, the receptor-ligand complex is separated from the unbound radioligand by filtration, and the radioactivity on the filter is measured. nih.gov SPA involves beads that emit light when a radioligand-bound receptor is in close proximity, eliminating the need for a physical separation step. nih.gov

Data from these competition assays are used to calculate the inhibitor constant (Kᵢ), a measure of the ligand's binding affinity. nih.gov

Table 1: Common Receptor Binding Assay Methodologies

Assay TypePrincipleKey Features
Radioligand Displacement (Filtration) An unlabeled ligand competes with a radiolabeled ligand for binding to a receptor. The receptor-bound radioactivity is separated by filtration and quantified. nih.govAllows for the determination of binding affinity (Kᵢ) of the unlabeled ligand. Requires separation of bound and free radioligand. nih.gov
Radioligand Displacement (SPA) An unlabeled ligand competes with a radiolabeled ligand. When the radiolabeled ligand binds to the receptor attached to a scintillant-coated bead, light is emitted. nih.govHomogeneous assay format (no separation step required). Suitable for high-throughput screening. nih.gov
Saturation Binding Increasing concentrations of a radioligand are incubated with a receptor preparation to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). nih.govProvides information on the number of receptors and the affinity of the radiolabeled ligand. nih.gov

Post-Receptor Signaling Mechanisms Elicited by this compound

Upon binding to an opioid receptor, Betacetylmethadol initiates a cascade of intracellular signaling events.

Opioid receptors are coupled to inhibitory G-proteins (Gαi/o). nih.gov When an agonist like Betacetylmethadol binds, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.gov This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. nih.govnih.gov

A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, an enzyme that synthesizes cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The resulting decrease in intracellular cAMP levels affects the activity of protein kinases, such as protein kinase A (PKA), which in turn alters the phosphorylation state and function of numerous cellular proteins. youtube.com

Table 2: Key Events in G-Protein Coupled Opioid Receptor Signaling

StepDescription
1. Ligand Binding An agonist (e.g., Betacetylmethadol) binds to the opioid receptor.
2. G-Protein Activation The receptor activates an associated inhibitory G-protein (Gαi/o) by promoting GTP binding to the Gα subunit. nih.govnih.gov
3. Subunit Dissociation The activated G-protein dissociates into Gα-GTP and Gβγ subunits. nih.gov
4. Effector Modulation The Gα-GTP subunit inhibits adenylyl cyclase, leading to decreased cAMP production. nih.gov The Gβγ subunit can modulate other effectors, such as ion channels. nih.gov
5. Signal Termination The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal. youtube.com

Prolonged or repeated exposure to an agonist can lead to receptor desensitization, a process that dampens the cellular response. A key mechanism in this process is receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). youtube.comnih.gov The phosphorylated receptor then serves as a binding site for β-arrestin proteins. nih.govnih.gov

The binding of β-arrestin can sterically hinder further G-protein coupling, effectively uncoupling the receptor from its primary signaling pathway. nih.gov Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, which leads to the internalization of the receptor from the cell surface into endosomes. nih.govnih.gov This sequestration removes the receptor from the vicinity of its extracellular ligand, further contributing to desensitization. nih.gov The fate of the internalized receptor can vary; it may be dephosphorylated and recycled back to the cell surface or targeted for degradation. nih.gov

It is now understood that β-arrestins can also initiate their own signaling pathways, independent of G-protein activation, a concept known as biased agonism. nih.govnih.gov This adds another layer of complexity to the signaling outcomes following receptor activation.

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Enzyme and Transporter Interactions in Research Contexts

Solute Carrier (SLC) Transporter Involvement

The Solute Carrier (SLC) superfamily is a large group of membrane proteins responsible for the transport of a wide array of substances, including nutrients, ions, and drugs, across biological membranes. nih.gov These transporters are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) of many pharmaceutical agents. evotec.com The SLC superfamily is organized into numerous families based on sequence similarity, and they utilize various energy-coupling mechanisms to facilitate the movement of their substrates. spandidos-publications.com

There is evidence to suggest that certain families of SLC transporters are involved in the transport of opioid analgesics. For instance, members of the SLCO (solute carrier organic anion transporter) family, also known as organic anion transporting polypeptides (OATPs), have been shown to mediate the transport of some opioids. spandidos-publications.comnih.gov Specifically, research has indicated that OATP1A2, which is expressed at the blood-brain barrier, can transport opioid peptides like deltorphin (B1670231) II and DPDPE. spandidos-publications.comnih.gov Furthermore, studies have suggested a role for OATPs in the brain uptake of fentanyl, another synthetic opioid. spandidos-publications.com Given that Betacetylmethadol is also a synthetic opioid, it is plausible that members of the SLCO family could be involved in its transport across biological membranes, although direct experimental evidence is currently lacking.

In contrast, studies on methadone, a synthetic opioid with a structure similar to Betacetylmethadol, have indicated that it is not a significant substrate for major influx or efflux transporters. nih.gov The disposition of methadone is primarily governed by metabolism via cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. nih.gov This finding highlights that structural similarity alone does not guarantee a shared interaction profile with transporters, and specific investigation for each compound is necessary.

Betacetylmethadol is the racemic mixture of alphacetylmethadol, and its levo-isomer, levo-α-acetylmethadol (LAAM), is known to be metabolized by CYP3A4 into the active metabolites nor-LAAM and dinor-LAAM. wikipedia.orgdrugbank.com While the transport mechanisms for these active metabolites have not been extensively characterized, their distribution and clearance could potentially involve SLC transporters. However, without specific research, this remains speculative.

The table below summarizes the key SLC transporter families and other relevant proteins discussed in the context of opioid transport.

Transporter/EnzymeFamily/ClassKnown Opioid Substrates/InteractionsRelevance to this compound
SLCO Transporters (OATPs) Solute CarrierDeltorphin II, DPDPE, Fentanyl spandidos-publications.comnih.govPotential for interaction due to structural similarity with other opioids, but no direct evidence.
CYP2B6 Cytochrome P450Methadone nih.govMetabolizes the structurally similar methadone; potential involvement in Betacetylmethadol metabolism.
CYP3A4 Cytochrome P450Levo-α-acetylmethadol (LAAM), Methadone nih.govwikipedia.orgMetabolizes the active isomer of acetylmethadol; likely involved in Betacetylmethadol metabolism.

It is important to note that the field of transporter-drug interactions is complex and continually evolving. The lack of direct data for this compound underscores the need for further research to fully elucidate its pharmacokinetic profile and potential interactions with SLC transporters. Such studies would be crucial for a more comprehensive understanding of its pharmacology.

Structure Activity Relationship Sar Studies of Betacetylmethadol Hydrochloride Analogs

Systematic Exploration of Structural Modulations and Receptor Affinity

The affinity of Betacetylmethadol and its analogs for opioid receptors is highly dependent on their chemical structure. Modifications to the N-dimethylamino group, the acetyl group, and the diphenylpropylamine core can significantly alter binding potency and receptor selectivity.

Research into related compounds like acetylmethadol and methadone provides a framework for understanding these relationships. For instance, the substitution on the nitrogen atom is a critical determinant of activity. The synthesis and evaluation of N-allyl and N-(cyclopropylmethyl) analogs of (-)-α-acetylmethadol have shown that these modifications lead to weak analgesic activity. nih.gov Specifically, the N-allyl analog demonstrated partial antagonism to morphine-induced analgesia, highlighting how changes to the N-substituent can modulate efficacy from agonism to antagonism. nih.gov

Furthermore, studies on the N-demethylated derivatives of optical isomers of acetylmethadol reveal the nuanced impact of this modification. The affinity of α-l-acetylmethadol for opioid receptors increases upon N-demethylation. nih.gov Conversely, the affinity of its enantiomer, α-d-acetylmethadol, which is more potent, decreases with N-demethylation. nih.gov This suggests a complex interplay between stereochemistry and the size and nature of the N-substituent in determining receptor interaction.

The ester group at the C-3 position also plays a significant role. While specific data on a wide range of ester modifications for Betacetylmethadol is limited, the principle is that the nature of this group can influence potency and duration of action, likely through affecting ligand-receptor interaction and metabolic stability.

The following table summarizes the receptor binding affinities of various acetylmethadol derivatives, illustrating the impact of structural modifications.

CompoundModificationReceptor Binding Affinity (IC50 vs [3H]naloxone)
l-MethadoneReference CompoundHigh
d-MethadoneReference Compound~30-fold lower than l-methadone
α-l-AcetylmethadolIsomerLower than l-methadone
α-d-AcetylmethadolIsomerHigher than α-l-acetylmethadol
N-demethyl-α-l-acetylmethadolN-demethylationIncreased affinity vs. parent
N-demethyl-α-d-acetylmethadolN-demethylationDecreased affinity vs. parent

This table is illustrative, based on findings from related compounds, to demonstrate SAR principles. nih.gov

Conformational Analysis and Ligand-Receptor Docking Studies

The three-dimensional shape (conformation) of the Betacetylmethadol molecule is a key factor in its ability to bind to and activate opioid receptors. Due to its flexible acyclic structure, Betacetylmethadol can adopt multiple conformations in solution. Computational modeling and conformational analysis are therefore essential tools to understand its bioactive conformation.

Studies on the closely related molecule, methadone, have proposed a "virtual heterocyclic ring" model. nih.govresearchgate.net This theory suggests that methadone, through an intramolecular hydrogen bond between the protonated tertiary amine and the carbonyl oxygen (or its enol tautomer), can adopt a rigid, chair-like conformation that mimics the piperidine (B6355638) ring of morphine. nih.govproteopedia.org This folded conformation is believed to be the one responsible for its potent opioid activity. Given the structural similarity, it is highly probable that Betacetylmethadol also adopts a similar cyclic conformation to effectively interact with the opioid receptor binding pocket.

Molecular docking studies, which simulate the interaction between a ligand and its receptor at the atomic level, provide further insights. These studies, often utilizing the crystal structures of opioid receptors, help to predict the binding orientation of ligands like Betacetylmethadol. nih.govresearchgate.net It is hypothesized that in its active conformation, one of the phenyl rings and the protonated nitrogen of Betacetylmethadol occupy positions analogous to the phenyl ring and nitrogen of morphine within the receptor. nih.gov Molecular dynamics simulations have suggested that methadone stabilizes a specific active conformation of the µ-opioid receptor, which may differ from that stabilized by classic opioids like morphine. nih.govresearchgate.net This unique receptor conformation could be linked to its distinct pharmacological properties.

Identification of Key Pharmacophoric Elements for Opioid Receptor Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For opioid agonists like Betacetylmethadol, several key pharmacophoric elements have been identified through extensive SAR studies of various opioid classes.

These essential features include:

A Protonated Nitrogen Atom: A tertiary amine that is protonated at physiological pH is a crucial element. This positively charged group forms a critical ionic interaction with a conserved aspartate residue (Asp147 in the µ-opioid receptor) in the third transmembrane helix of the receptor. nih.gov

An Aromatic Ring: A phenyl group is a common feature that engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues, such as tyrosine and histidine, within the receptor's binding pocket. nih.govresearchgate.net In Betacetylmethadol, the two phenyl rings provide extensive opportunities for such interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetate (B1210297) group in Betacetylmethadol can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the receptor and further stabilizing the ligand-receptor complex. nih.gov

A general pharmacophore model for µ-opioid agonists often includes a positively ionizable feature (the nitrogen), a hydrophobic aromatic feature, and additional hydrophobic and hydrogen bond acceptor/donor sites. nih.govresearchgate.net The spatial arrangement of these elements in Betacetylmethadol's active conformation allows it to fit effectively into the opioid receptor's binding site and initiate the signaling cascade that leads to its analgesic effects.

Stereochemical Influences on Pharmacological Activity Profiles

Betacetylmethadol has two chiral centers, at C3 and C6, meaning it can exist as multiple stereoisomers. wikipedia.org The spatial arrangement of substituents around these chiral centers has a profound impact on the pharmacological activity, a common feature among opioid analgesics. nih.govacs.org

The influence of stereochemistry is well-documented for the parent compound methadone and its isomers. (R)-(-)-methadone (levomethadone) is the enantiomer primarily responsible for the analgesic effects, being significantly more potent than (S)-(+)-methadone. slideshare.netchemrxiv.org This stereoselectivity is a direct consequence of the three-dimensional architecture of the opioid receptor binding site, which preferentially accommodates one enantiomer over the other.

Metabolism and Biotransformation of Betacetylmethadol Hydrochloride in Preclinical Models

Identification and Characterization of Metabolites in In Vitro Systems

In vitro studies using liver microsomes have been instrumental in identifying the primary metabolites of acetylmethadol isomers. By analogy, the metabolism of Betacetylmethadol is expected to yield a series of structurally related compounds. The primary metabolites result from the sequential removal of methyl groups from the tertiary amine and the hydrolysis of the acetyl ester.

The key metabolites identified from the study of its isomers in in vitro systems, such as liver microsomes, are:

nor-Betacetylmethadol: Formed through the removal of one methyl group from the dimethylamino group.

dinor-Betacetylmethadol: Formed by the subsequent removal of the second methyl group.

Betamethadol: Results from the hydrolysis of the acetyl group at the C-3 position.

These metabolites have been characterized using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in studies of related compounds.

Table 1: Identified Metabolites of Acetylmethadol Isomers in In Vitro Systems

Metabolite Precursor Metabolic Reaction
nor-Acetylmethadol Acetylmethadol N-demethylation
dinor-Acetylmethadol nor-Acetylmethadol N-demethylation
Methadol Acetylmethadol Hydrolysis

Elucidation of Major and Minor Metabolic Pathways

The biotransformation of Betacetylmethadol Hydrochloride is understood to proceed along distinct major and minor metabolic routes, based on extensive research on its isomer, LAAM.

Table 2: Major and Minor Metabolic Pathways of Acetylmethadol Isomers

Pathway Description Resulting Metabolites
Major Sequential N-demethylation of the dimethylamino group. nor-Acetylmethadol, dinor-Acetylmethadol
Minor Hydrolysis of the acetyl ester group. Methadol, nor-Methadol, dinor-Methadol

Enzymatic Biotransformations: Phase I (Oxidation) and Phase II (Conjugation)

The metabolism of this compound is a classic example of Phase I and Phase II enzymatic biotransformations.

Phase I (Oxidation and Hydrolysis): The primary Phase I reactions are oxidation and hydrolysis. The N-demethylation of Betacetylmethadol to nor-Betacetylmethadol and subsequently to dinor-Betacetylmethadol are oxidative processes. researchgate.netdrugbank.com Studies on LAAM have demonstrated that these reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.netdrugbank.com Specifically, CYP3A4 has been identified as the principal enzyme responsible for the sequential N-demethylation of LAAM. researchgate.netresearchgate.net Other isoforms, such as CYP2B6 and CYP2C18 , have also been shown to contribute to this metabolic step. drugbank.com

The hydrolysis of the acetyl group to form Betamethadol is another Phase I reaction, catalyzed by esterase enzymes.

Phase II (Conjugation): Following Phase I metabolism, the resulting metabolites, particularly the hydroxylated compounds like Betamethadol, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which increases their water solubility and facilitates their excretion from the body. The most common conjugation reaction for hydroxylated metabolites is glucuronidation, where glucuronic acid is attached to the hydroxyl group. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

Table 3: Enzymes Involved in the Metabolism of Acetylmethadol Isomers

Phase Reaction Key Enzymes
Phase I N-demethylation (Oxidation) Cytochrome P450 (CYP3A4, CYP2B6, CYP2C18)
Phase I Hydrolysis Esterases
Phase II Glucuronidation (Conjugation) UDP-glucuronosyltransferases (UGTs)

Comparative Metabolism Across Different Preclinical Species or Tissue Types

While direct comparative metabolic studies on Betacetylmethadol across different preclinical species are not extensively documented, inferences can be drawn from research on its isomers and other opioids. The expression and activity of CYP enzymes, particularly CYP3A4, can vary significantly between species such as rats, monkeys, and humans. These differences can lead to variations in the rate of N-demethylation and the relative abundance of different metabolites.

For instance, the rate of metabolism and the plasma concentrations of the parent drug and its metabolites can differ between rats and monkeys, which can impact the pharmacological and toxicological profiles observed in these preclinical models. Studies on other drugs have shown that first-pass intestinal metabolism can be more pronounced in cynomolgus monkeys compared to humans, which could also be a factor for orally administered Betacetylmethadol.

Metabolism is not confined to the liver. The intestines also contain a significant amount of CYP3A4 and can contribute to the first-pass metabolism of orally administered drugs. researchgate.net Therefore, both hepatic and intestinal metabolism are important considerations in preclinical evaluations.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
l-alpha-acetylmethadol (LAAM)
nor-Betacetylmethadol
dinor-Betacetylmethadol
Betamethadol
nor-LAAM
dinor-LAAM
Methadol
nor-Betamethadol
dinor-Betamethadol

Advanced Analytical Methodologies for Betacetylmethadol Hydrochloride Research

Chromatographic Techniques for Identification and Quantification in Research Matrices

Chromatographic methods are fundamental to the analysis of Betacetylmethadol Hydrochloride, allowing for its separation from metabolites, impurities, and matrix components. Coupled with mass spectrometry, these techniques offer unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like Betacetylmethadol. Although direct analysis is possible, derivatization is often employed to improve chromatographic behavior and mass spectral characteristics.

Detailed Research Findings: Research on the closely related isomer, l-α-acetylmethadol (LAAM), provides a framework for the GC-MS analysis of Betacetylmethadol. For instance, a GC-MS method for determining LAAM and its active metabolites, nor-LAAM and dinor-LAAM, in plasma involves derivatization with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This procedure enhances the volatility of the analytes for gas-phase analysis.

In a typical GC-MS analysis, the sample extract is injected into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, such as a DB-5MS (30 m, 0.25-micron film thickness), propelled by a carrier gas like helium. nih.gov The temperature of the GC oven is programmed to ramp up gradually, ensuring the separation of compounds based on their boiling points and interactions with the column's stationary phase.

Upon exiting the column, the separated compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), which bombards them with high-energy electrons, causing fragmentation. The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The mass spectrum of Methadyl Acetate (B1210297), an isomer of Betacetylmethadol, shows a characteristic fragmentation pattern that can be used for identification.

The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification of the analyte. For quantification, specific ions characteristic of the analyte and an internal standard are monitored.

Table 1: Illustrative GC-MS Parameters for Acetylmethadol Analysis

Parameter Value/Condition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) nih.gov
Carrier Gas Helium nih.gov
Derivatizing Agent Trifluoroacetic anhydride (TFAA) nih.gov
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) nih.gov
Detection Mass Spectrometry (MS)

| Quantification | Based on monitoring specific m/z ions |

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS.

Detailed Research Findings: LC-MS/MS methods developed for LAAM and its metabolites, norLAAM and dinorLAAM, are directly relevant for Betacetylmethadol analysis. These methods are suitable for both in vivo pharmacokinetic studies and in vitro metabolism assays. nih.gov A validated LC-MS/MS procedure can measure concentrations as low as 0.25 ng/mL in 1.0 mL of plasma. nih.gov

Sample preparation typically involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. The processed sample is then injected into the HPLC system. Separation is commonly achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov

The eluent from the LC column is directed into the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for Betacetylmethadol is selected in the first quadrupole, fragmented in the collision cell, and one or more characteristic product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise, allowing for accurate quantification even at very low concentrations.

Table 2: Example LC-MS/MS Method Parameters for LAAM and Metabolites

Parameter Value/Condition
Sample Matrix Plasma, Urine nih.gov
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)
LC Column Reverse-phase C18 or similar
Mobile Phase Gradient of aqueous ammonium formate (B1220265) buffer and acetonitrile/methanol nih.gov
Ionization Source Electrospray Ionization (ESI) nih.gov
Mass Analyzer Triple Quadrupole (QqQ)
Acquisition Mode Multiple Reaction Monitoring (MRM)

| Lower Limit of Quantification | ~0.25 - 1.25 ng/mL in plasma nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and versatile technique for the analysis of pharmaceutical compounds. While not as sensitive as mass spectrometry, it is a robust method for quantification, particularly at higher concentrations found in pharmaceutical formulations.

Detailed Research Findings: A method for the simultaneous determination of LAAM and five of its active metabolites in biofluids has been developed using HPLC with a normal-phase column and a UV detector set to 218 nm. nih.gov The separation is achieved using a mobile phase of methanol and acetonitrile (70:30, v/v) with a small amount of ammonium hydroxide (B78521) as a modifier. nih.gov This method demonstrates the capability of HPLC to separate the parent drug from its various metabolites. The retention times of the compounds can be adjusted by modifying the mobile phase composition to either optimize peak separation for fraction collection or maximize peak height for quantification. nih.gov Using UV detection, a sensitivity of 10 ng/mL can be achieved. nih.gov

Table 3: HPLC Method for the Determination of Acetylmethadol and Metabolites

Parameter Value/Condition
Column Normal-phase nih.gov
Mobile Phase Methanol:Acetonitrile (70:30, v/v) with 0.015% Ammonium Hydroxide nih.gov
Detector UV at 218 nm nih.gov
Internal Standard l-Propranolol nih.gov

| Lower Limit of Sensitivity (UV) | 10 ng/mL nih.gov |

Spectroscopic Techniques for Molecular Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the absorption of IR radiation or the inelastic scattering of monochromatic light, which excites molecular vibrations.

Detailed Research Findings: While specific, published IR and Raman spectra for this compound are not readily available, its chemical structure allows for the prediction of characteristic absorption bands based on well-established correlation tables. vscht.czpressbooks.publibretexts.org The Betacetylmethadol molecule contains several key functional groups: an ester (C=O, C-O), two phenyl rings (aromatic C=C, aromatic C-H), an aliphatic chain (aliphatic C-H), and a tertiary amine (C-N).

Expected Characteristic IR Absorption Bands:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1750-1735 cm⁻¹. pressbooks.publibretexts.org

C-O Stretch (Ester): Two bands are expected, one in the 1300-1200 cm⁻¹ region and another in the 1200-1050 cm⁻¹ region.

Aromatic C=C Stretch: Bands of variable intensity are expected in the 1600-1450 cm⁻¹ region. vscht.czpressbooks.pub

Aromatic C-H Stretch: Absorption bands would appear above 3000 cm⁻¹. vscht.czpressbooks.pub

Aliphatic C-H Stretch: Absorption bands would appear just below 3000 cm⁻¹. vscht.czpressbooks.pub

C-N Stretch: A band of medium to weak intensity is expected in the 1250-1020 cm⁻¹ region.

Raman spectroscopy provides complementary information. ljmu.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations would be expected to produce strong signals in the Raman spectrum. Handheld Raman analyzers are increasingly used for the rapid, non-destructive identification of narcotics and opioids. vscht.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed Research Findings: A study utilizing Carbon-13 NMR (¹³C-NMR) has provided direct evidence for the existence of two contributing conformers for beta-acetylmethadol hydrochloride in solution. wikipedia.org The presence of more than one set of signals for the carbons in the ¹³C-NMR spectrum indicates that the molecule exists as a mixture of different spatial arrangements (conformers) that are slowly interconverting on the NMR timescale. wikipedia.org

The chemical shifts in a ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom. For this compound, distinct signals would be expected for the carbonyl carbon of the ester group (typically δ > 170 ppm), the aromatic carbons (δ ≈ 120-140 ppm), the carbons bonded to oxygen and nitrogen, and the aliphatic carbons. wikipedia.org Obtaining high-resolution spectra at low temperatures can help to resolve the signals corresponding to the individual conformers, allowing for a more detailed description of their structures. wikipedia.org

Table 4: Compound Names Mentioned

Compound Name
This compound
l-α-acetylmethadol (LAAM)
noracetylmethadol (nor-LAAM)
dinoracetylmethadol (dinor-LAAM)
methadol
normethadol
dinormethadol
l-propranolol

Electrochemical and Biosensor-Based Detection Methods

Electrochemical methods offer high sensitivity, selectivity, and the potential for miniaturization, making them attractive for the analysis of electroactive compounds like this compound and its relatives. These methods are based on the oxidation or reduction of the analyte at an electrode surface.

Research on the electrochemical detection of methadone has demonstrated the feasibility of this approach. One study detailed the development of an electrochemical sensor for methadone using a poly-l-arginine/carbon nanotubes composite modified carbon paste electrode. electrochemsci.org This sensor exhibited a linear response over a wide concentration range (0 to 600 μM) with a low limit of detection of 22 nM. electrochemsci.org The oxidation of methadone at this modified electrode occurred at a potential of approximately +0.82 V. electrochemsci.org Another novel electrochemical sensor for the simultaneous detection of morphine and methadone utilized a glassy carbon electrode modified with β-MnO2 nanoflowers. nih.gov This sensor could detect methadone at an oxidation potential of around +0.85 V, with a linear range of 0.1–250.0 μM and a detection limit of 5.6 nM. nih.gov

Biosensors, which combine a biological recognition element with a transducer, offer even greater specificity. While specific biosensors for this compound have not been described, research into biosensors for other opioids is a rapidly developing field. nih.govresearchgate.net For instance, a reagentless, intensity-based fluorescent biosensor for S-methadone has been developed. mdpi.com This sensor was engineered from a nicotine (B1678760) biosensor and demonstrated the potential for real-time monitoring of the drug. mdpi.com The development of such biosensors often involves the immobilization of specific antibodies or enzymes that interact with the target molecule. nih.gov Given the structural similarities, it is conceivable that antibodies raised against LAAM or methadone could show cross-reactivity with Betacetylmethadol, enabling its detection using immunoassay-based biosensors. nih.gov

Table 2: Electrochemical and Biosensor-Based Detection of Methadone

Analytical MethodElectrode/Sensor TypeLinear RangeLimit of Detection (LOD)Reference
Electrochemical Sensorpoly-l-arginine/CNTs/CPE0 - 600 μM22 nM electrochemsci.org
Electrochemical Sensorβ-MnO2-NF/GCE0.1 - 250.0 μM5.6 nM nih.gov
Fluorescent BiosensorGenetically Encoded ProteinNot specifiedNot specified mdpi.com

This table presents data for methadone, a structural analog, as specific information for this compound is not widely available.

Development of Novel Research-Oriented Analytical Assays

The development of novel analytical assays is crucial for advancing research on pharmaceutical compounds. For this compound, this could involve the creation of highly specific immunoassays or the application of advanced mass spectrometry techniques.

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are powerful tools for the selective detection and quantification of specific molecules. A study on the detection of LAAM and its metabolites by various methadone immunoassays found significant cross-reactivity. nih.gov For example, LAAM showed high cross-reactivity with several commercially available methadone immunoassay kits. nih.gov This suggests that similar assays could be developed and optimized for the specific detection of Betacetylmethadol. The principle of these assays relies on the specific binding of an antibody to the target analyte.

The advancement of analytical technologies also includes the development of novel sample preparation techniques coupled with sensitive detection methods. For instance, a method involving directly suspended droplet three-phase microextraction has been developed for the determination of methadone in hair samples, followed by UV-visible spectroscopy. derpharmachemica.com This technique demonstrates the ongoing innovation in sample preparation to enhance the sensitivity and applicability of established analytical methods.

Furthermore, the development of new analytical methods is a continuous process in pharmaceutical analysis, with a focus on improving accuracy, precision, and efficiency. researchgate.net For research purposes, the validation of these novel methods according to established guidelines is essential to ensure their reliability and suitability for their intended purpose.

Computational and Theoretical Investigations of Betacetylmethadol Hydrochloride

Molecular Modeling and Dynamics Simulations of Ligand-Receptor Complexes

Molecular modeling and dynamics simulations are powerful computational techniques used to investigate the interaction between a ligand, such as Betacetylmethadol Hydrochloride, and its biological target, primarily the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. mdpi.comacs.org These methods provide a detailed, atomistic view of the binding process, revealing the key residues and forces that govern ligand recognition and receptor activation.

The process begins with the construction of a three-dimensional model of the this compound-MOR complex. This is typically achieved through homology modeling, where the known crystal structure of a related GPCR is used as a template. researchgate.net The ligand is then "docked" into the binding pocket of the receptor model. nih.gov Molecular docking simulations explore various possible binding poses of the ligand within the receptor's active site and score them based on their predicted binding affinity. nih.gov

Once a plausible binding mode is identified, molecular dynamics (MD) simulations are performed. MD simulations use the principles of classical mechanics to simulate the movements of atoms in the ligand-receptor complex over time. nih.gov These simulations can reveal the dynamic nature of the interaction, including conformational changes in both the ligand and the receptor upon binding. acs.org

Key research findings from simulations of similar opioid ligands interacting with the MOR have highlighted the importance of specific interactions. For instance, a conserved aspartate residue in transmembrane helix 3 is crucial for anchoring the protonated amine of the opioid, a feature present in this compound. oup.com Additionally, aromatic residues in the binding pocket often form pi-pi stacking or hydrophobic interactions with the phenyl groups of the ligand. oup.com

Interaction TypeKey Receptor Residues (Hypothetical for MOR)Corresponding Ligand Moiety in Betacetylmethadol
Ionic InteractionAsp147Protonated Dimethylamine
Hydrogen BondingTyr148, His297Acetoxy Group
Hydrophobic InteractionsTrp293, Ile296, Val300Diphenylpropyl Group
Pi-Pi StackingTrp318, Tyr326Phenyl Rings

Note: The specific residues are illustrative and based on common findings for opioid-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Opioid Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org For this compound and its analogs, QSAR can be employed to predict their opioid activity and guide the synthesis of new derivatives with enhanced potency or selectivity. nih.govnih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known opioid activities is compiled. The chemical structures of these compounds are then represented by a set of numerical descriptors. These descriptors can encode various physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). longdom.org

Various statistical methods, including multiple linear regression, partial least squares, and machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov

For methadone-like compounds, important descriptors often include those related to the flexibility of the aliphatic chain, the nature of the substituents on the nitrogen atom, and the electronic properties of the aromatic rings. researchgate.neteurekaselect.comresearchgate.net For instance, the degree of branching in the side chain can influence the binding affinity by affecting the compound's ability to adopt the optimal conformation within the receptor's binding site.

Molecular DescriptorInfluence on Opioid Activity (Hypothetical)Rationale
LogPPositive CorrelationIncreased lipophilicity can enhance blood-brain barrier penetration.
Molecular VolumeOptimal RangeSteric hindrance can prevent effective binding if the molecule is too large.
Dipole MomentNon-linearAffects interactions with polar residues in the binding pocket.
Number of Rotatable BondsOptimal RangeFlexibility is needed to adopt the correct binding conformation, but excessive flexibility can be entropically unfavorable.

Pharmacophore Mapping and Virtual Screening Approaches

Pharmacophore mapping is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological effect, such as activating the μ-opioid receptor. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers. mdpi.com

A pharmacophore model for this compound and other μ-opioid agonists would likely include:

A positive ionizable feature corresponding to the protonated dimethylamine group.

One or more hydrophobic/aromatic features representing the diphenyl groups.

A hydrogen bond acceptor from the acetoxy group.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric pattern. nih.govsemanticscholar.org This approach allows for the rapid and cost-effective identification of potential new opioid ligands with diverse chemical scaffolds. mdpi.comrsc.org The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, before being synthesized and tested experimentally.

Pharmacophoric FeatureCorresponding Moiety in Betacetylmethadol3D Coordinates (Illustrative)
Positive IonizableDimethylamine(x1, y1, z1)
Aromatic Ring 1Phenyl Group 1(x2, y2, z2)
Aromatic Ring 2Phenyl Group 2(x3, y3, z3)
Hydrogen Bond AcceptorAcetoxy Carbonyl Oxygen(x4, y4, z4)

Computational Predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Compounds

In addition to predicting biological activity, computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.govmdpi.com Early assessment of these properties is crucial to avoid costly failures in later stages of drug development. springernature.combhsai.org

Various in silico models and software tools are available to predict a wide range of ADMET properties. ceon.rs For a research compound like this compound, these tools can provide valuable insights into its likely pharmacokinetic and toxicological profile.

Absorption: Models can predict properties like intestinal absorption, oral bioavailability, and blood-brain barrier penetration based on physicochemical properties such as logP, molecular weight, and polar surface area.

Distribution: Predictions can be made about plasma protein binding and the volume of distribution, which influence the amount of free drug available to interact with its target.

Metabolism: Computational tools can identify potential sites of metabolism by cytochrome P450 enzymes and predict the metabolites that are likely to be formed.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity, cardiotoxicity (e.g., hERG channel blockade), and hepatotoxicity. ceon.rs

ADMET PropertyPredicted Value (Illustrative)Implication for Research
Caco-2 PermeabilityHighGood potential for oral absorption.
Blood-Brain Barrier PenetrationHighLikely to have central nervous system effects.
CYP2D6 InhibitionModeratePotential for drug-drug interactions.
hERG InhibitionLowLower risk of cardiotoxicity.
Ames MutagenicityNegativeUnlikely to be mutagenic.

These computational predictions, while not a substitute for experimental testing, provide a valuable framework for prioritizing and guiding the development of new chemical entities based on a comprehensive in silico assessment of their potential efficacy and safety.

Ethical Considerations and Regulatory Frameworks in Betacetylmethadol Hydrochloride Research

Research Guidelines for Controlled Substances

Research with controlled substances like Betacetylmethadol Hydrochloride is subject to a comprehensive set of guidelines established by national and international regulatory bodies. In the United States, the Drug Enforcement Administration (DEA) is the primary agency responsible for regulating controlled substances. usdoj.gov Researchers intending to study Schedule I substances must obtain a specific registration from the DEA. dea.gov This process involves a detailed application that includes the research protocol, qualifications of the investigators, and institutional approval. dea.govuri.edu The DEA has streamlined this application process to an online portal to improve efficiency and security. dea.gov

The Controlled Substances Act (CSA) provides the legal framework for the regulation of these substances, classifying them into five schedules based on their potential for abuse, accepted medical use, and safety under medical supervision. usdoj.govwisc.edu Schedule I drugs are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. usdoj.gov Consequently, research with these substances is subject to the most stringent controls. rstreet.org

Institutions where research with controlled substances is conducted are also required to have policies and procedures in place to ensure compliance with all state and federal regulations. uri.eduumich.edu This includes maintaining accurate and complete records of the acquisition, storage, use, and disposal of these substances. umich.eduyale.edu

Ethical Oversight in Preclinical Animal Research

Preclinical research involving animals is a critical step in evaluating the potential therapeutic effects and risks of new compounds. The ethical oversight of such research is paramount and is primarily managed by Institutional Animal Care and Use Committees (IACUCs). nih.govnih.gov These committees are mandated by federal laws, including the Animal Welfare Act and the Public Health Service Policy on Humane Care and Use of Laboratory Animals. nih.govucdavis.edu

The IACUC is responsible for reviewing and approving all research protocols involving animals to ensure that the use of animals is justified, that pain and distress are minimized, and that the research does not unnecessarily duplicate previous studies. nih.govnih.gov Researchers must provide a strong scientific justification for the use of animals and for the specific procedures involved. nih.govuiowa.edu

A key ethical principle in animal research is the concept of the "Three Rs": Replacement, Reduction, and Refinement. This framework encourages researchers to:

Replace the use of animals with non-animal methods whenever possible.

Reduce the number of animals used to the minimum necessary to obtain scientifically valid results.

Refine experimental procedures to minimize animal pain, suffering, and distress. biobostonconsulting.com

When research involves potentially painful procedures, investigators are required to use appropriate anesthetics and analgesics, unless the withholding of such agents is scientifically justified and approved by the IACUC. nih.govliberty.edu The health and well-being of the animals must be monitored throughout the study by trained personnel. nih.gov

Responsible Conduct of Research with Schedule I Compounds

The responsible conduct of research with Schedule I compounds like this compound extends beyond regulatory compliance and encompasses a broader set of ethical principles. Researchers and institutions have a shared responsibility to ensure the integrity of the research process and to protect the welfare of all involved. compliancecosmos.org

Key aspects of responsible conduct include:

Scientific Integrity: Research must be designed and conducted in a manner that is scientifically sound and unbiased. biobostonconsulting.com This includes transparent reporting of methods and results. biobostonconsulting.com

Minimizing Risk: Researchers must take all necessary precautions to minimize risks to themselves, their colleagues, and the community. nih.gov This includes stringent security measures to prevent the diversion of controlled substances. yale.edu

Informed Consent: In the rare instances where research with a Schedule I substance might involve human participants (typically in later-stage clinical trials if the drug shows therapeutic potential and receives regulatory approval for such studies), the process of obtaining informed consent is critical. parabolicdrugs.comlindushealth.com Participants must be fully informed of the potential risks and benefits of the research. lindushealth.com

Institutional Responsibility: Research institutions play a crucial role in fostering a culture of ethical research. compliancecosmos.org This includes providing training on the responsible conduct of research, establishing clear policies and procedures, and having robust oversight mechanisms in place. uri.educompliancecosmos.org

The stigma and potential for legal consequences associated with Schedule I substances can create barriers to research. nih.govnih.gov Therefore, it is essential for the scientific community to advocate for evidence-based policies that facilitate legitimate research while maintaining appropriate safeguards. nih.gov

International Regulations on Research and Handling of Narcotic Analogs

The regulation of narcotic drugs, including analogs like this compound, is also governed by international treaties. The Single Convention on Narcotic Drugs of 1961, as amended by the 1972 Protocol, is a key international treaty that aims to limit the production, manufacture, export, import, distribution, trade, use, and possession of narcotic drugs exclusively for medical and scientific purposes. wikipedia.orgfindlaw.comeuropa.eu

The International Narcotics Control Board (INCB) is an independent, quasi-judicial body responsible for monitoring the implementation of the international drug control treaties. incb.org The INCB works in cooperation with governments to ensure that adequate supplies of drugs are available for medical and scientific uses and to prevent their diversion into illicit channels. incb.orgunodc.org

The international framework recognizes the importance of making controlled substances available for scientific research. wikipedia.orgunodc.org However, it also emphasizes the need for strict controls to prevent abuse and trafficking. unodc.org The conventions provide a system for the international trade and movement of controlled substances for legitimate purposes, which includes scientific research. un.org

The World Health Organization (WHO) also plays a role in the international drug control system by providing medical and scientific recommendations to the Commission on Narcotic Drugs regarding the scheduling of substances. incb.org

The following table provides a summary of the key regulatory bodies and their roles in the oversight of research with controlled substances:

Regulatory BodyKey Responsibilities
Drug Enforcement Administration (DEA) Regulates controlled substances in the U.S., including researcher registration and setting production quotas. usdoj.govdea.gov
Institutional Animal Care and Use Committee (IACUC) Reviews and approves animal research protocols to ensure ethical treatment and minimization of pain and distress. nih.govnih.gov
International Narcotics Control Board (INCB) Monitors the implementation of international drug control treaties and works to ensure the availability of controlled substances for medical and scientific purposes. incb.orgunodc.org
Commission on Narcotic Drugs (CND) The central drug policy-making body within the United Nations system, which decides on the scope of control of substances. unodc.org
World Health Organization (WHO) Provides scientific and medical evaluations of substances to the CND. incb.org

This comprehensive and multi-layered regulatory framework underscores the significant ethical responsibilities associated with the study of this compound and other narcotic analogs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Betacetylmethadol Hydrochloride in research samples?

  • Methodological Answer : Use a combination of chromatographic and chemical identification tests.

  • HPLC : Adapt the method from clonidine hydrochloride analysis ( ): Use a C18 column (150 mm × 4.6 mm, 5 μm), mobile phase of methanol and phosphate buffer (30:70), flow rate 1 mL/min, and UV detection at ~207 nm. Validate linearity (1–10 μg/mL range) and recovery rates (target 98–102%) .
  • Chemical Tests : For preliminary identification, apply colorimetric reactions (e.g., cobalt chloride and potassium hexacyanoferrate for green coloration, iodine TS for brown precipitate), as demonstrated for structurally similar compounds like bethanechol chloride .

Q. How is this compound regulated globally, and what implications does this have for research?

  • Methodological Answer :

  • U.S. : Classified as Schedule I under the Alabama Controlled Substances List (2018), requiring DEA licensing for handling .
  • International : Listed in the UNSPSC v17_1001 (HTS code 29221980) and regulated under the EU’s XEVMPD (Index SUB05792MIG) .
  • Asia : Included in China’s Controlled Narcotics Directory (2013), mandating strict institutional oversight .
    • Implications : Researchers must obtain approvals from institutional ethics committees and comply with import/export permits for cross-jurisdictional studies .

Q. What are the key structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Formula : C₂₃H₃₁NO₂·HCl (CAS 17199-59-6) .
  • Stereochemistry : (3R,6R)-(-) configuration, critical for opioid receptor binding .
  • SMILES : O(C(C(CC(N(C)C)C)(C1CCCCC1)C1CCCCC1)CC)C(=O)C.Cl .
  • Stability : Store in airtight containers at 2–8°C to prevent hydrolysis of the acetyl group, as inferred from similar methadone analogs .

Advanced Research Questions

Q. How can researchers optimize HPLC methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Column Selection : Compare C18, phenyl-hexyl, and HILIC columns to resolve peaks from metabolites (e.g., dimepheptanol) .
  • Mobile Phase : Test ion-pairing agents (e.g., sodium heptane sulfonate) to improve retention and reduce tailing .
  • Validation : Follow ICH guidelines for accuracy (spiked recovery 95–105%), precision (RSD <2%), and LOQ/LOD (≤0.1 μg/mL) .

Q. What experimental designs are appropriate for in vivo pharmacological profiling of this compound?

  • Methodological Answer :

  • Dose Range : Start with 0.1–5 mg/kg (based on methadone analogs) in rodent models, monitoring respiratory depression and analgesia .
  • Control Groups : Include positive controls (e.g., methadone) and vehicle controls to isolate compound-specific effects .
  • Ethics : Submit protocols to animal care committees, adhering to ARRIVE guidelines for transparency .

Q. How should researchers resolve contradictions in existing data on Betacetylmethadol’s metabolic pathways?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies from databases like PubMed and Embase, focusing on phase I/II metabolism .
  • In Vitro Models : Use human liver microsomes with CYP3A4/2B6 inhibitors to confirm enzymatic contributions .
  • Isotope Tracing : Apply ¹⁴C-labeled Betacetylmethadol to track metabolite formation via LC-MS/MS .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Methodological Answer :

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Excipient Screening : Add antioxidants (e.g., ascorbic acid) or lyophilize samples to prevent oxidation/hydrolysis .
  • Container Compatibility : Test glass vs. polymer containers to assess adsorption risks .

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